BenchChemオンラインストアへようこそ!

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine

M4 muscarinic receptor Positive Allosteric Modulator PET imaging

2-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine (CAS 1551849-70-7) is a pyrazol-4-yl-pyridine derivative that functions as a subtype-selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M4 (M4 mAChR). Identified as the lead compound (compound in a focused structure–activity relationship (SAR) study aimed at developing a clinically viable PET radioligand, its core scaffold is directly exploited to create radiofluorinated probes for non-invasive neuroimaging.

Molecular Formula C10H11ClN4
Molecular Weight 222.67 g/mol
Cat. No. B13319948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
Molecular FormulaC10H11ClN4
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CNC2=CC(=NC=C2)Cl
InChIInChI=1S/C10H11ClN4/c1-15-7-8(6-14-15)5-13-9-2-3-12-10(11)4-9/h2-4,6-7H,5H2,1H3,(H,12,13)
InChIKeyYGLJTCYNOLYDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine: A Selective M4 Muscarinic PAM Scaffold for Neuroimaging Tool Procurement


2-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine (CAS 1551849-70-7) is a pyrazol-4-yl-pyridine derivative that functions as a subtype-selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M4 (M4 mAChR). Identified as the lead compound (compound 12) in a focused structure–activity relationship (SAR) study aimed at developing a clinically viable PET radioligand, its core scaffold is directly exploited to create radiofluorinated probes for non-invasive neuroimaging [1]. The compound's significance lies not in its stand-alone potency but in its role as a critical precursor for a radiofluorinated analogue ([18F]12) that demonstrates unique, species-dependent binding characteristics essential for translational neuroscience research [1].

Why Generic M4 PAMs Cannot Substitute for 2-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine in Imaging Probe Development


Generic substitution fails because the specific halogen substitution pattern on the pyridin-4-amine core directly dictates the success of downstream radiofluorination and the resulting allosteric binding mode. This compound is not an interchangeable M4 PAM; it is a specific chemical precursor optimized for a one-step [18F]radiolabeling strategy that yields the imaging probe [18F]12 with high molar activity (>37 GBq/μmol) and >99% radiochemical purity [1]. Other in-class M4 PAM radioligands, such as [11C]MK-6884, exhibit binding that is dependent on the presence of an orthosteric agonist like carbachol across species. In contrast, the SAR program culminating in this compound intentionally yielded a probe whose specific binding in higher species (non-human primate and human tissue) is independent of orthosteric agonist co-binding, a critical translational advantage not shared by earlier scaffolds [1].

Quantitative Differentiation Guide: 2-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine vs. Other M4 PAM Scaffolds


Species-Specific M4 Binding: Agonist-Independent Engagement in Higher Species vs. Agonist-Dependent Binding of First-Generation Probes

A critical differentiation of the compound's derived probe, [18F]12, is its agonist-independent specific binding in non-human primate (NHP) and human striatum. This contrasts with first-generation M4 PAM radioligands like [11C]MK-6884, whose high specific binding is contingent on the presence of an orthosteric agonist. This divergence stems directly from the SAR of the core 2-chloro-pyridin-4-amine scaffold [1].

M4 muscarinic receptor Positive Allosteric Modulator PET imaging Species differences

In Vivo Brain Uptake Profile: Distinct Regional Distribution in NHP PET vs. [11C]MK-6884

A preliminary PET study in non-human primates demonstrated that [18F]12, derived directly from the target compound, exhibits peak brain uptake in the putamen and temporal cortex. This regional distribution pattern is a direct result of the scaffold's M4 PAM selectivity and favorable brain penetration, providing a distinct imaging signature compared to other M4 tracers like [11C]MK-6884, which show a different regional uptake pattern and pharmacokinetic profile [1].

PET imaging Brain uptake Non-human primate M4 receptor

Radiosynthesis Feasibility: Superior Radiochemical Yield and Purity of the [18F] Analogue vs. Carbon-11 Labelled M4 PAMs

The target compound's structure enables a practical one-step [18F]fluorination to produce [18F]12 with a radiochemical yield of 28 ± 10%, >37 GBq/μmol molar activity, and >99% radiochemical purity. This contrasts with the more complex, multi-step radiosynthesis typical of [11C]MK-6884 and other carbon-11 labeled M4 PAMs, where lower yields and shorter half-lives limit widespread utility [1].

Radiosynthesis Fluorine-18 Radiochemical yield Molar activity

Optimal Use Cases for 2-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine in Neuroscience and Drug Discovery


Precursor for Clinical PET Tracer Manufacturing: Multi-Center M4 Imaging in Schizophrenia and Dementia Trials

The compound's role as a precursor to [18F]12, with its high-yield, one-step radiosynthesis, high molar activity, and agonist-independent binding in higher species, makes it uniquely suited for manufacturing a fluorine-18 based M4 PET tracer for multi-center clinical trials in schizophrenia or Lewy body dementia. This addresses a key limitation of earlier carbon-11 based M4 tracers that cannot be distributed to sites lacking an on-site cyclotron [1].

In Vivo M4 Receptor Occupancy Studies for Novel Antipsychotic Drug Candidates

A pharmaceutical company developing a new M4 PAM or orthosteric agonist can procure this compound to synthesize [18F]12 for receptor occupancy studies. The agonist-independent binding of [18F]12 in NHP and human tissue provides a direct, unconfounded measure of M4 receptor availability, even when test compounds alter endogenous acetylcholine tone, a scenario where first-generation probes like [11C]MK-6884 would show misleading results [1].

Investigating Cholinergic Dysfunction in Movement Disorders via Striatal M4 Imaging

Neuroscience researchers investigating striatal cholinergic dysfunction in Parkinson's disease or dystonia can prioritize this compound for generating [18F]12, given its distinct peak uptake in the putamen. This regional preference, observed in NHP PET studies, positions it as a superior tool compared to other M4 tracers for quantifying M4 receptor density in the basal ganglia circuits [1].

Quote Request

Request a Quote for 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.